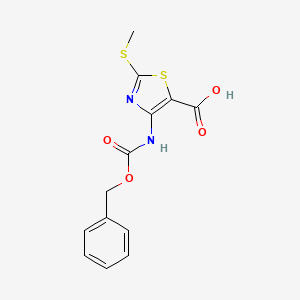

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Scientific Research Applications

Multigram Synthesis of Building Blocks

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate is used in the synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and ketone derivatives. It serves as a common synthetic intermediate in these processes, showcasing its versatility in organic synthesis. For certain derivatives like difluorocyclobutanol or -cyclobutanone, alternative pathways involving the reaction of dichloroketene with specific vinyl ethers are recommended (Ryabukhin et al., 2018).

Polymerization Applications

This compound is also involved in the synthesis of monomers like ethyl, isopropyl, and phenyl 1-bicyclobutanecarboxylates, which are derived from cyclobutanedicarboxylic acid. These monomers are subjected to free radical polymerization, resulting in materials with potential applications in various fields due to their unique properties, such as optical clarity and thermal stability (Drujon et al., 1993).

Synthetic Utility in Fluorinated Systems

The compound plays a role in the synthesis of fluoro-ketoalkenes through alkylation and decarboxylation processes. This demonstrates its utility in creating selectively fluorinated systems, which are significant in the development of materials and pharmaceuticals due to the unique properties imparted by fluorine atoms (Hutchinson et al., 1998).

Catalysis and Reaction Mechanisms

In catalysis, this compound is used in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon to form highly functionalized tetrahydropyridines. This showcases its role in facilitating complex organic reactions, leading to compounds with potential applications in medicinal chemistry and material science (Zhu et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClFO4S/c1-2-14-7(11)6-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCWLQCXKMSOKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)(CS(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)

![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)

![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2961219.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)